molecular formula C14H22O3 B1295356 4,6-di-tert-Butylpyrogallol CAS No. 3934-77-8

4,6-di-tert-Butylpyrogallol

Cat. No. B1295356
CAS RN: 3934-77-8
M. Wt: 238.32 g/mol
InChI Key: NRVDOWRFIAEMPS-UHFFFAOYSA-N
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Description

4,6-di-tert-Butylpyrogallol is a derivative of pyrogallol where tert-butyl groups are added to the 4 and 6 positions of the benzene ring. This substitution can significantly alter the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of compounds related to 4,6-di-tert-Butylpyrogallol often involves the introduction of tert-butyl groups to enhance solubility and steric hindrance. For instance, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine demonstrates the use of tert-butyl groups to prevent face-to-face π-interactions typical of simple ligands due to the bulky nature of the substituents . Similarly, the synthesis of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate shows the use of tert-butyl groups to create a hydrophobic betaine dye that crystallizes without solvent due to the presence of these bulky groups .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups is often characterized by the steric effects these groups introduce. For example, in the case of 4,6-di-tert-Butylpyrogallol, the oxidation product forms a dimeric structure due to a [2π+4π]-cycloaddition mechanism, which is a hetero Diels–Alder reaction, indicating a significant influence of the tert-butyl groups on the compound's reactivity .

Chemical Reactions Analysis

The chemical reactivity of 4,6-di-tert-Butylpyrogallol is influenced by the presence of tert-butyl groups. Oxidation of this compound leads to unexpected dimeric products rather than the anticipated quinone . This suggests that the tert-butyl groups can affect the course of chemical reactions, possibly by providing steric hindrance or electronic effects that alter the typical reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl substituents are often modified due to the bulky nature of these groups. For instance, the tert-butyl group is slightly electron-releasing, which can be inferred from cyclic voltammetric data . The presence of tert-butyl groups can also influence the crystallization behavior, as seen in the solventless crystallization of a hydrophobic betaine dye . Additionally, the electrochemical behavior of phenols substituted with tert-butyl groups, such as 2,6-di-tert-butyl-4-isopropylphenol, is unique and can lead to various oxidation products depending on the solution conditions and electrode potential .

Scientific Research Applications

Oxidation Properties and Products

  • Oxidation and Dimerization: Oxidation of 4,6-di-tert-butylpyrogallol results in unique dimeric products, differing from expected products. It undergoes regio- and stereospecific dimerization via a [2π+4π]-cycloaddition mechanism. This discovery was established using X-ray diffraction analysis, revealing insights into the complex reactions 4,6-di-tert-butylpyrogallol undergoes (Shif et al., 1999).

Synthetic Applications

  • Microwave-Assisted Synthesis: A study demonstrated the successful synthesis of 5-tert-Butylpyrogallol from gallic acid and tert-butyl alcohol using microwave catalysis. This process yielded a 56.2% efficiency, highlighting an alternative synthesis method that could be applicable to 4,6-di-tert-butylpyrogallol (Guo, 2013).

Applications in Material Science

  • Electrochemical Properties in Transformer Oil: The electrochemical properties of 2,6-Di-tert-butyl-4-methylphenol, a related compound, were studied in transformer oil. This research developed a new method for determining the content of antioxidants in transformer oils using differential pulse voltammetry (Zhou et al., 2012).
  • Oxidative Stability in Polymers: Studies have investigated the role of similar compounds in enhancing the oxidative stability of polymers. For instance, 2,6-di-tert-butyl-4-phenylphenol showed moderate effectiveness as an antioxidant in polypropylene under certain conditions (Shlyapnikov & Torsueva, 1995).

Potential Antiviral Properties

  • Antiviral Activity Research: Research has been conducted on N-acyl derivatives of 4,6-di-tert-butyl-2-aminophenol, showing promise as antiviral agents against herpes simplex virus and influenza, suggesting a potential pharmaceutical application for related compounds (Shadyro et al., 2002).

Safety And Hazards

The safety data sheet for 4,6-di-tert-Butylpyrogallol indicates that it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

4,6-ditert-butylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVDOWRFIAEMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192559
Record name 4,6-Di-t-butylpyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-di-tert-Butylpyrogallol

CAS RN

3934-77-8
Record name 4,6-Di-t-butylpyrogallol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Di-t-butylpyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Di(tert-butyl)-1,2,3-benzenetriol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AI Shif, SN Lyubchenko, OY Borbulevych… - Russian chemical …, 1999 - Springer
Oxidation of 4,6-di-tert-butylpyrogallol gave two dimeric products instead of the expected 4,6-di-tert-butyl-3-hydroxy-1,2-benzoquinone (2). It was established by X-ray diffraction …
Number of citations: 2 link.springer.com
Y Tatsuno, M Tatsuda, S Otsuka, K Tani - Inorganica Chimica Acta, 1983 - Elsevier
Recently, we have reported the intradiol cleavage of 3,5-ditert-butylcatechol with molecular oxygen catalyzed by several vanadium complexes as a model reaction for intradiol …
Number of citations: 8 www.sciencedirect.com
HI Abrash - Carlsberg Research Communications, 1977 - Springer
Two colored extinction bands, one with λ max near 520 nm and the other near 770 nm, form and decay during air oxidations of 4,6-di(2-phenyl-2-propyl) pyrogallol in alkaline methanol. …
Number of citations: 7 link.springer.com
MM Mishra, W Flaig - Plant and Soil, 1979 - Springer
The effects of anthraquinones and some other quinonoid and phenolic compounds on mineralization of urea N in soils were studied by estimating the influence on urease activity and …
Number of citations: 13 link.springer.com
MW Lehmann, DH Evans - Journal of Electroanalytical Chemistry, 2001 - Elsevier
The electrochemical reduction of eight quinones, 9,10-anthraquinone (1), duroquinone (2), 2,6-di-tert-butyl-1,4-benzoquinone (3), 2,6-dimethoxy-1,4-benzoquinone (4), 9,10-…
Number of citations: 115 www.sciencedirect.com
A Davies, BS Field - Journal of Applied Bacteriology, 1969 - Wiley Online Library
… Of the remaining compounds PEG 1000 and 4 :6-di-tert-butylpyrogallol gave very low, and almost constant, levels of release at all concentrations tested; hexylresorcinol gave little …
G Chottard, M Sappacher, L Richard, R Weiss - Inorganica Chimica Acta, 1983 - Elsevier
The catalytic cycle of cytochrome P 450 includes four stable states: a low spin ferric resting state A, a substrate bound high spin ferric state B, a high spin ferrous state C and a low spin …
Number of citations: 1 www.sciencedirect.com
OI Shadyro, IP Edimecheva, GK Glushonok… - Free radical …, 2003 - Taylor & Francis
Investigation of effects produced by 26 various phenol and diphenol derivatives, including industrial and natural antioxidants (ionol, bis-phenol 2246, α-tocopherol), on final product …
Number of citations: 59 www.tandfonline.com
AV Patwardhan, MM Sharma - Industrial & engineering chemistry …, 1988 - ACS Publications
Kinetics of oxygen absorption in aqueous alkaline solutions of polyhydroxybenzenes (PHBs) such as pyrogallol (PG), p-ferf-butylcatechol (PTBC), íerf-butylhydroquinone (TBHQ), 2, 3, 5-…
Number of citations: 5 pubs.acs.org
S Quideau, KS Feldman - Chemical Reviews, 1996 - ACS Publications
Ellagitannins belong to the hydrolyzable tannin class of polyphenol extractives derived from the secondary metabolism of dicotyledonous species of the Angiospermae. Early interest in …
Number of citations: 345 pubs.acs.org

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